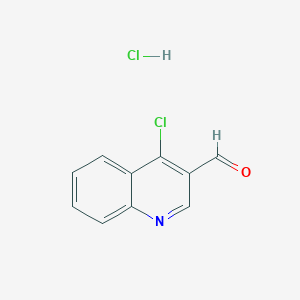
4-Chloroquinoline-3-carbaldehyde hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloroquinoline-3-carbaldehyde hydrochloride is a chemical compound belonging to the quinoline family
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloroquinoline-3-carbaldehyde hydrochloride typically involves the Meth-Cohn synthesis using Vilsmeier reagent (DMF + POCl3 or PCl5) upon heating . This method is known for its efficiency in producing quinoline derivatives with high yields. The reaction conditions often include the use of catalysts such as piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the Meth-Cohn synthesis makes it suitable for industrial applications.
化学反応の分析
Types of Reactions: 4-Chloroquinoline-3-carbaldehyde hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its properties or to synthesize new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products: The major products formed from these reactions include various quinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds.
科学的研究の応用
4-Chloroquinoline-3-carbaldehyde hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 4-chloroquinoline-3-carbaldehyde hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. This interaction can disrupt biological pathways, making it a valuable tool in studying cellular processes and developing new therapeutic agents .
類似化合物との比較
- 2-Chloroquinoline-3-carbaldehyde
- 4-Chloroquinoline-3-carboxylic acid
- 4-Chloroquinoline-3-methanol
Comparison: While these compounds share a similar quinoline core structure, 4-chloroquinoline-3-carbaldehyde hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. For instance, the aldehyde group in this compound allows for specific interactions with biomolecules that are not possible with the carboxylic acid or methanol derivatives .
特性
CAS番号 |
1956355-14-8 |
|---|---|
分子式 |
C10H7Cl2NO |
分子量 |
228.07 g/mol |
IUPAC名 |
4-chloroquinoline-3-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C10H6ClNO.ClH/c11-10-7(6-13)5-12-9-4-2-1-3-8(9)10;/h1-6H;1H |
InChIキー |
ZSCMWCWDIGEIFX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C=O)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


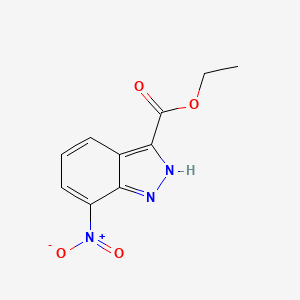
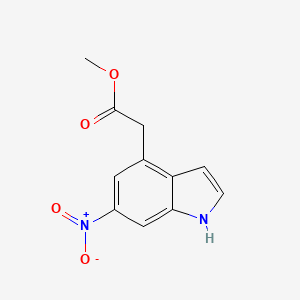
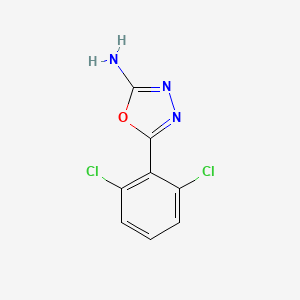


![5-[Dimethyl(phenyl)silyl]oxan-2-one](/img/structure/B15067254.png)
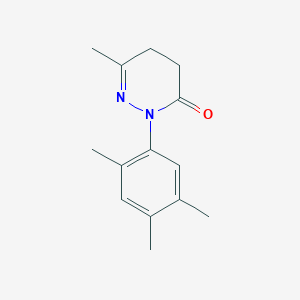
![S-[(Trimethylsilyl)ethynyl] benzenecarbothioate](/img/structure/B15067260.png)
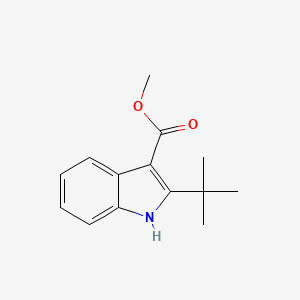

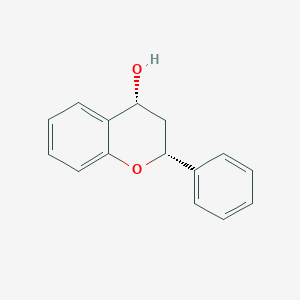

![2-(3-methoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B15067305.png)
![1'-Methylspiro[isochroman-1,4'-piperidin]-3-one](/img/structure/B15067309.png)
